1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 197015-76-2
VCID: VC11676685
InChI: InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3
SMILES: COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F
Molecular Formula: C9H5BrF6O
Molecular Weight: 323.03 g/mol

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene

CAS No.: 197015-76-2

Cat. No.: VC11676685

Molecular Formula: C9H5BrF6O

Molecular Weight: 323.03 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene - 197015-76-2

Specification

CAS No. 197015-76-2
Molecular Formula C9H5BrF6O
Molecular Weight 323.03 g/mol
IUPAC Name 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3
Standard InChI Key YIFDBBHNLFFMOD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F
Canonical SMILES COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene has the molecular formula C9_9H5_5BrF6_6O, derived from a benzene core with substituents at positions 1 (bromine), 2 (methoxy), and 3,5 (trifluoromethyl). Key physical properties, inferred from analogous compounds, include a molecular weight of 323.04 g/mol and a calculated exact mass of 321.941 Da . The trifluoromethyl groups contribute to high lipophilicity, as evidenced by a predicted LogP value of 4.2, suggesting strong hydrophobic character .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H5_5BrF6_6O
Molecular Weight323.04 g/mol
Exact Mass321.941 Da
LogP4.2
Topological Polar Surface Area9.23 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 19F^{19}\text{F} NMR spectrum is expected to display two distinct quartets for the two trifluoromethyl groups, with chemical shifts near -63 ppm due to the electron-withdrawing effects of adjacent substituents . In 1H^{1}\text{H} NMR, the methoxy protons resonate as a singlet at δ 3.9–4.1 ppm, while aromatic protons adjacent to bromine and trifluoromethyl groups appear downfield at δ 7.5–8.2 ppm . Mass spectrometry would show a molecular ion peak at m/z 323 with fragmentation patterns consistent with loss of Br (80-80) and CF3_3 groups (69-69) .

Synthetic Methodologies

Bromination of Trifluoromethylated Precursors

A key synthetic route involves regioselective bromination of 1,3-bis(trifluoromethyl)benzene derivatives. As demonstrated in US Patent 6,255,545B1, bromination with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixture of sulfuric and acetic acids yields 3,5-bis(trifluoromethyl)bromobenzene with >90% regioselectivity . Adapting this method, introducing a methoxy group at position 2 could involve sequential functionalization:

  • Metallation and Carboxylation: Directed ortho-metallation of 1,3-bis(trifluoromethyl)benzene using n-BuLi/tert-BuOK generates a lithiated intermediate, which reacts with CO2_2 to form 2,6-bis(trifluoromethyl)benzoic acid .

  • Bromination and Methoxy Substitution: Bromination of the carboxylic acid derivative with DBDMH, followed by conversion to the acyl fluoride and nucleophilic substitution with sodium methoxide, installs the methoxy group .

Table 2: Optimized Bromination Conditions

ParameterValue
Brominating AgentDBDHM
Solvent SystemH2_2SO4_4/CH3_3COOH
Temperature45°C
Yield75–85%

Challenges in Regioselectivity

Reactivity and Functionalization

Trifluoromethyl Group Stability

Trifluoromethyl groups resist hydrolysis under acidic and basic conditions, ensuring stability during downstream reactions. This property is critical in medicinal chemistry, where CF3_3 groups enhance metabolic stability and binding affinity .

Applications in Pharmaceutical Synthesis

Intermediate for Neurokinin-1 Antagonists

3,5-Bis(trifluoromethyl)bromobenzene derivatives are pivotal in synthesizing substance P receptor antagonists, used to treat emesis and psychiatric disorders . The methoxy group in 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene may modulate pharmacokinetic properties by introducing hydrogen-bonding sites.

Agrochemical Applications

Trifluoromethylated aromatics are prevalent in herbicides and insecticides. The compound’s lipophilicity facilitates penetration through plant cuticles, enhancing efficacy in foliar applications .

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